molecular formula C8H7NO3 B1459320 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile CAS No. 1384428-74-3

5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile

Cat. No.: B1459320
CAS No.: 1384428-74-3
M. Wt: 165.15 g/mol
InChI Key: IMSNMXJHEJEDGJ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile: is a heterocyclic organic compound that contains both furan and dioxolane rings. It has a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol. This compound is known for its unique structure, which combines the stability of the furan ring with the reactivity of the dioxolane ring, making it a valuable compound in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. This compound also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and downstream effects. For instance, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile typically involves the reaction of 2-furaldehyde with ethylene glycol in the presence of an acid catalyst to form 5-(1,3-Dioxolan-2-yl)-2-furaldehyde. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation step .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or amines, and various substituted dioxolane derivatives.

Scientific Research Applications

Chemistry: 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules .

Medicine: Its derivatives have shown promise in preliminary studies for their anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The dioxolane ring can undergo ring-opening reactions, which can further interact with various biomolecules .

Comparison with Similar Compounds

  • 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde
  • 5-(1,3-Dioxolan-2-yl)-2-furaldehyde
  • 5-(1,3-Dioxolan-2-yl)furan-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and allows for a wider range of chemical transformations. The nitrile group also imparts additional stability to the compound, making it more suitable for various industrial applications .

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)furan-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSNMXJHEJEDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261376
Record name 2-Furancarbonitrile, 5-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-74-3
Record name 2-Furancarbonitrile, 5-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384428-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarbonitrile, 5-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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